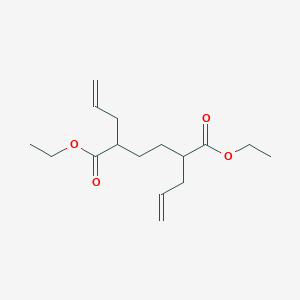
Aluminum;cerium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum;cerium is a compound formed by the combination of aluminum and cerium, a rare earth element. This compound is known for its unique properties, which include high thermal stability, improved mechanical strength, and resistance to oxidation. These characteristics make this compound an attractive material for various industrial applications, particularly in high-temperature environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum;cerium can be synthesized through various methods, including powder metallurgy, casting, and additive manufacturing. One common method involves the direct alloying of aluminum with cerium in a molten state. The reaction typically occurs at high temperatures, around 640°C, which is the eutectic temperature for the aluminum-cerium system .
Industrial Production Methods: In industrial settings, this compound is often produced through casting techniques. The alloying process involves melting aluminum and adding cerium in controlled amounts. The mixture is then cast into molds to form the desired shapes. This method is advantageous because it allows for the production of large quantities of the alloy with consistent properties .
Chemical Reactions Analysis
Types of Reactions: Aluminum;cerium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its oxidation resistance, which is a result of the formation of stable aluminum-cerium oxides on its surface .
Common Reagents and Conditions: The oxidation of this compound typically occurs in the presence of oxygen at elevated temperatures. The reaction can be represented as follows: [ 2Ce + 3O_2 \rightarrow 2CeO_3 ] [ 4Al + 3O_2 \rightarrow 2Al_2O_3 ]
Major Products Formed: The primary products formed from the oxidation of this compound are cerium oxide (CeO_2) and aluminum oxide (Al_2O_3). These oxides contribute to the compound’s high thermal stability and resistance to further oxidation .
Scientific Research Applications
Aluminum;cerium has a wide range of scientific research applications due to its unique properties. In the field of chemistry, it is used as a catalyst in various reactions. In biology and medicine, this compound is being explored for its potential use in medical devices and implants due to its biocompatibility and resistance to corrosion .
In the industrial sector, this compound is used in the production of high-performance materials for aerospace and automotive applications. Its ability to retain mechanical properties at high temperatures makes it ideal for components that operate under extreme conditions .
Mechanism of Action
The mechanism by which aluminum;cerium exerts its effects is primarily through the formation of stable intermetallic compounds and oxides. These compounds enhance the material’s mechanical strength and thermal stability. The molecular targets involved include the aluminum and cerium atoms, which interact to form a robust lattice structure .
Comparison with Similar Compounds
Aluminum;cerium can be compared to other aluminum-based alloys, such as aluminum-scandium and aluminum-magnesium. While aluminum-scandium alloys are known for their high strength and lightweight properties, they are more expensive to produce. Aluminum-magnesium alloys, on the other hand, offer good corrosion resistance but lack the high-temperature stability of this compound .
List of Similar Compounds:- Aluminum-scandium
- Aluminum-magnesium
- Aluminum-copper
- Aluminum-zinc
This compound stands out due to its unique combination of high thermal stability, mechanical strength, and oxidation resistance, making it a valuable material for various advanced applications .
Properties
Molecular Formula |
AlCe |
|---|---|
Molecular Weight |
167.098 g/mol |
IUPAC Name |
aluminum;cerium |
InChI |
InChI=1S/Al.Ce |
InChI Key |
HIPVTVNIGFETDW-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Ce] |
Related CAS |
12042-08-9 91399-51-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


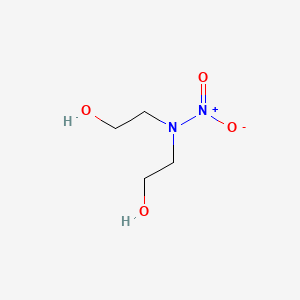

![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)

![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
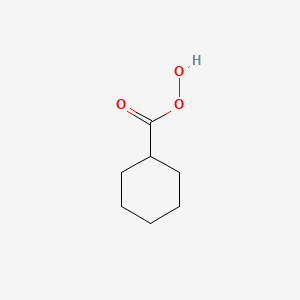
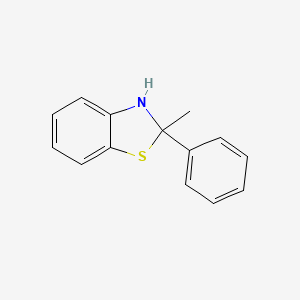

![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
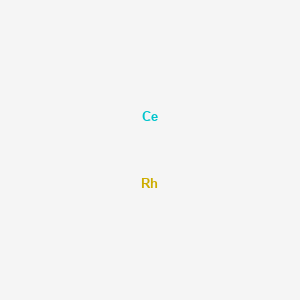
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)
